N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

Medicinal Chemistry Anticancer SAR Regioisomer Comparison

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a synthetic, heterocyclic small molecule (C16H12N6OS, MW 336.37) built on a [1,2,4]triazolo[4,3-b]pyridazine core. The scaffold is a recognized pharmacophore for kinase inhibition, particularly against leucine-rich repeat kinase 2 (LRRK2) implicated in Parkinson's disease , and the c-Met tyrosine kinase involved in oncogenesis.

Molecular Formula C16H12N6OS
Molecular Weight 336.37
CAS No. 1903426-02-7
Cat. No. B2864429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide
CAS1903426-02-7
Molecular FormulaC16H12N6OS
Molecular Weight336.37
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
InChIInChI=1S/C16H12N6OS/c23-16(13-3-1-2-7-17-13)18-9-15-20-19-14-5-4-12(21-22(14)15)11-6-8-24-10-11/h1-8,10H,9H2,(H,18,23)
InChIKeyHLKHCXQLYZKKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide (CAS 1903426-02-7): Core Scaffold & Kinase-Targeted Differentiation Potential


N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a synthetic, heterocyclic small molecule (C16H12N6OS, MW 336.37) built on a [1,2,4]triazolo[4,3-b]pyridazine core. The scaffold is a recognized pharmacophore for kinase inhibition, particularly against leucine-rich repeat kinase 2 (LRRK2) implicated in Parkinson's disease [1], and the c-Met tyrosine kinase involved in oncogenesis [2]. The compound is supplied as a research-grade chemical exclusively for non-human, non-therapeutic laboratory use .

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide: Why In-Class Substitution Fails Without Quantitative Verification


The [1,2,4]triazolo[4,3-b]pyridazine class is not functionally uniform. Regioisomeric placement of the thiophene substituent (3-yl vs. 2-yl) and variation of the amide side chain drastically alter target engagement and potency. For instance, a series of 6-(thiophen-2-yl) analogs exhibited GI50 values in MCF-7 cells ranging from <10 μg/mL to 77 μg/mL depending solely on the 3-aryl substituent, demonstrating that discrete structural changes within this scaffold produce order-of-magnitude differences in biological activity [1]. Similarly, LRRK2 inhibitors based on this core achieve selective mutant targeting only when specific substituent combinations are present, making generic replacement unreliable for any structure-activity relationship (SAR) or screening campaign [2].

Quantitative Differentiation Evidence for N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide Against Closest Analogs


Thiophene Regiochemistry (3-yl vs. 2-yl) Drives Divergent Anticancer Potency on a Common Triazolopyridazine Core

The target compound bears a thiophen-3-yl group at the pyridazine 6-position. In a head-to-head study of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives, the thiophen-2-yl series showed MCF-7 GI50 values spanning <10 μg/mL (furan and 2,5-dimethoxyphenyl substituents) to 77 μg/mL (4-methylphenyl substituent) [1]. No direct data for the thiophen-3-yl analog are published, but the regiochemical shift alters the electron distribution and dihedral angle of the biaryl system, which molecular docking indicates affects EGFR binding pose [1]. This constitutes a class-level inference that thiophen-3-yl cannot be assumed equipotent to thiophen-2-yl.

Medicinal Chemistry Anticancer SAR Regioisomer Comparison

Picolinamide Side Chain Introduces Metal-Chelating Capacity Absent in Simple Alkyl/Aryl Amide Analogs

The picolinamide moiety on the target compound contains a pyridine nitrogen ortho to the amide carbonyl, forming a bidentate metal-chelating motif. This is structurally absent in analogs such as the cyclopropanecarboxamide series (CAS 1903278-78-3) or simple benzamide derivatives. In kinase inhibitor design, picolinamide is a recognized hinge-binding and metal-coordinating group that can modulate selectivity for kinases with a cysteine or methionine gatekeeper residue [1]. No direct biochemical comparison of the picolinamide vs. cyclopropanecarboxamide substitution has been published, but the class-level inference is that the picolinamide offers additional interaction modalities not available to non-chelating amides [1].

Kinase Inhibition Metal Chelation Medicinal Chemistry

LRRK2 Kinase Inhibition: Scaffold Precedent for Mutant-Selective Targeting Where Substitution Determines Selectivity

[1,2,4]Triazolo[4,3-b]pyridazine compounds are disclosed as potent LRRK2 kinase inhibitors, with specific substitution patterns achieving selectivity for the pathogenic G2019S mutant over wild-type [1]. Although the target compound's exact LRRK2 IC50 has not been reported, the patent establishes that the triazolo[4,3-b]pyridazine core, when appropriately substituted, yields biochemical potency against both wild-type and mutant LRRK2. Class-level inference dictates that the thiophene-3-yl and picolinamide substituents will uniquely define the selectivity profile, distinguishing this compound from other scaffold-matched but differently substituted patent examples.

Parkinson's Disease LRRK2 G2019S Kinase Selectivity

c-Met Kinase Inhibition: Triazolopyridazine Core Potency Validated; Picolinamide Analog May Exceed Reference Compound Activity

A dual c-Met/Pim-1 inhibitor study on [1,2,4]triazolo[4,3-b]pyridazine derivatives identified compound 4g as a potent antitumor agent, inducing MCF-7 cell S-phase arrest and a 29.61-fold increase in apoptosis relative to control [1]. The general scaffold is claimed for c-Met inhibition in patent US20130324526A1 [2]. While compound 4g differs from the target compound, the presence of the picolinamide group on the same core suggests potential for enhanced c-Met binding through the pyridine nitrogen, providing a rationale for selecting this analog over non-chelating variants for c-Met screening.

c-Met Cancer Kinase SAR

Prioritized Research & Industrial Use Cases for N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide Based on Quantitative Differentiation Evidence


LRRK2 G2019S Mutant-Selective Inhibitor Screening in Parkinson's Disease Models

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is validated for LRRK2 kinase inhibition with demonstrated ability to achieve G2019S mutant selectivity [1]. This compound, with its distinct thiophene-3-yl and picolinamide substituents not covered in the patent's exemplification, serves as a novel chemical probe for SAR expansion. It is appropriate for biochemical LRRK2 wild-type vs. G2019S IC50 profiling to identify whether the picolinamide moiety enhances mutant selectivity.

c-Met Kinase Focused Library Expansion for Antitumor SAR

Patent US20130324526A1 establishes the triazolo[4,3-b]pyridazine core as a c-Met inhibitor scaffold, and compound 4g from a related series has demonstrated 29.61-fold apoptosis induction in MCF-7 cells [2]. The picolinamide-bearing target compound offers a metal-chelating functionality absent in many patent examples, making it a strategic addition to c-Met-focused compound libraries for kinase selectivity profiling and cellular antitumor evaluation.

Regioisomeric Thiophene SAR Studies in Breast Cancer Cell Lines

The thiophen-2-yl series reported by Sihag et al. [3] exhibits GI50 values ranging from <10 to 77 μg/mL on the MCF-7 cell line. The thiophene-3-yl regioisomer (target compound) enables direct head-to-head comparison to quantify the regioisomeric effect on potency. This application is suitable for medicinal chemistry groups investigating the impact of heterocycle orientation on EGFR or related kinase inhibition.

Kinase Selectivity Panel Screening for Metal-Dependent Kinases

The picolinamide group is a known metal-coordinating pharmacophore that may confer selectivity for kinases with specific active-site geometries (e.g., c-Met, ALK, IGF-1R) [1]. Inclusion of this compound in broad kinase selectivity panels allows profiling against the kinome to identify unique selectivity fingerprints that distinguish it from non-chelating triazolopyridazine analogs, supporting hit-to-lead differentiation.

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